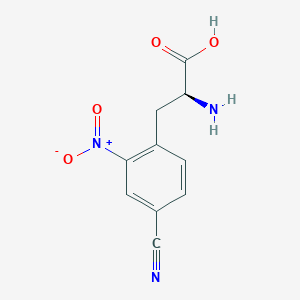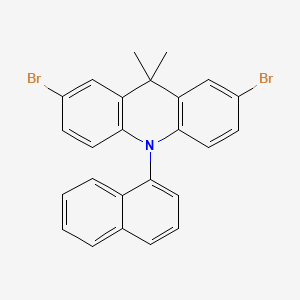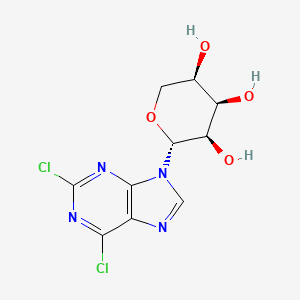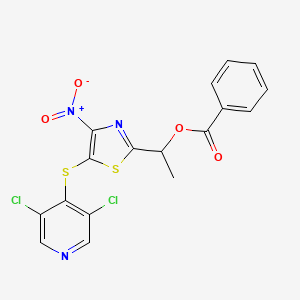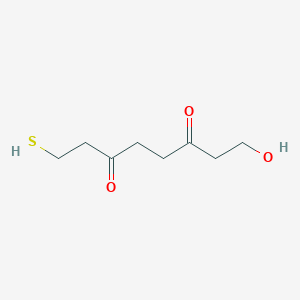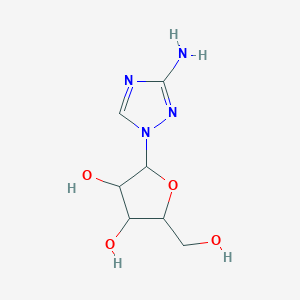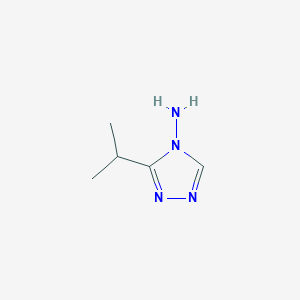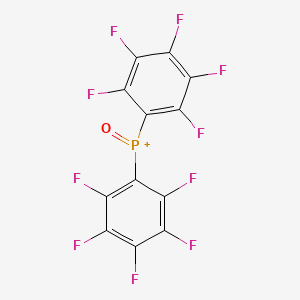
Bis(perfluorophenyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(perfluorophenyl)phosphine oxide is a chemical compound characterized by the presence of two perfluorophenyl groups attached to a phosphine oxide moiety. This compound is known for its unique properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(perfluorophenyl)phosphine oxide typically involves the reaction of perfluorophenyl lithium with phosphorus trichloride, followed by oxidation. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The general reaction can be represented as:
2C6F5Li+PCl3→(C6F5)2PCl+2LiCl
(C6F5)2PCl+H2O2→(C6F5)2P(O)H+HCl
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(perfluorophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the perfluorophenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(perfluorophenyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biochemical pathways.
Medicine: Explored for its potential as a drug delivery agent due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of high-performance polymers and materials due to its thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of bis(perfluorophenyl)phosphine oxide involves its ability to form stable complexes with metal ions and other molecules. The phosphine oxide moiety acts as a strong electron donor, coordinating with metal centers and facilitating various catalytic processes. The perfluorophenyl groups enhance the compound’s stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Tris(perfluorophenyl)phosphine: Another phosphine compound with three perfluorophenyl groups, known for its use in catalysis.
Bis(pentafluorophenyl)phosphine oxide: Similar structure but with pentafluorophenyl groups, used in similar applications.
Uniqueness: Bis(perfluorophenyl)phosphine oxide is unique due to its specific combination of thermal stability, resistance to oxidation, and ability to form stable complexes. These properties make it particularly valuable in high-performance applications where stability and reactivity are crucial.
Propriétés
Formule moléculaire |
C12F10OP+ |
|---|---|
Poids moléculaire |
381.08 g/mol |
Nom IUPAC |
oxo-bis(2,3,4,5,6-pentafluorophenyl)phosphanium |
InChI |
InChI=1S/C12F10OP/c13-1-3(15)7(19)11(8(20)4(1)16)24(23)12-9(21)5(17)2(14)6(18)10(12)22/q+1 |
Clé InChI |
AIDVSRHBJMMHDS-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[P+](=O)C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


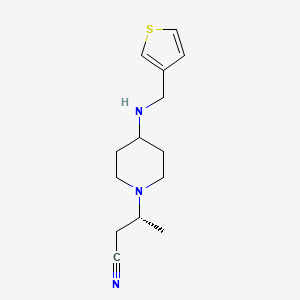

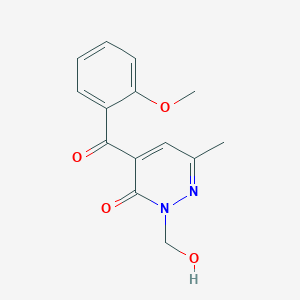

![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)
